5-Iodo-1,3-benzoxazole-2-thiol
Overview
Description
5-Iodo-1,3-benzoxazole-2-thiol is a heterocyclic compound that contains both sulfur and iodine atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Mechanism of Action
Target of Action
5-Iodo-1,3-benzoxazole-2-thiol, like other benzoxazole derivatives, is known to interact with various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These proteins play crucial roles in cellular processes such as DNA replication, signal transduction, gene expression, inflammation, and neural transmission .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction leads to changes in the activity of the target proteins, thereby influencing the progression of the disease.
Biochemical Pathways
Benzoxazole derivatives are known to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Pharmacokinetics
Benzoxazole derivatives are generally known for their diverse biological applications Their absorption, distribution, metabolism, and excretion (ADME) properties would significantly impact their bioavailability and therapeutic efficacy
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . For instance, some compounds displayed antifungal activity similar to the standard drug voriconazole against Aspergillus niger .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,3-benzoxazole-2-thiol typically involves the reaction of 2-aminophenol with iodine and sulfur-containing reagents. One common method involves the condensation of 2-aminophenol with carbon disulfide in the presence of a base, followed by iodination using iodine or an iodine-containing reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodine atom can be reduced to form the corresponding benzoxazole-2-thiol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzoxazole-2-thiol.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
5-Iodo-1,3-benzoxazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,3-benzoxazole-2-thiol
- 5-Bromo-1,3-benzoxazole-2-thiol
- 5-Fluoro-1,3-benzoxazole-2-thiol
Uniqueness
5-Iodo-1,3-benzoxazole-2-thiol is unique due to the presence of the iodine atom, which can enhance its biological activity and reactivity compared to other halogenated benzoxazole derivatives .
Properties
IUPAC Name |
5-iodo-3H-1,3-benzoxazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLBHXVGZNNSMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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